molecular formula C13H12F4N2O3 B2539471 5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one CAS No. 1005064-14-1

5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No.: B2539471
CAS No.: 1005064-14-1
M. Wt: 320.244
InChI Key: JHDZPJDJVWEPKT-UHFFFAOYSA-N
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Description

5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic compound that belongs to the class of diazinanones This compound is characterized by the presence of an acetyl group, a fluorophenyl group, a hydroxy group, and a trifluoromethyl group attached to a diazinanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction is followed by cyclization to form the diazinanone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the acetyl group would produce an alcohol.

Scientific Research Applications

5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the diazinanone ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F4N2O3/c1-6(20)9-10(7-3-2-4-8(14)5-7)18-11(21)19-12(9,22)13(15,16)17/h2-5,9-10,22H,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDZPJDJVWEPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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